3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-5-7(10-2-4)6(3-9-5)11(14)15/h1-3,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLTYCFBJVUXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901222898 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190312-84-5 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190312-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901222898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Direct Nitration of Pyrrolo[3,2-b]pyridine
- Substrate: Pyrrolo[3,2-b]pyridine or its derivatives with activating groups.
- Reagent: Fuming nitric acid or a mixture of concentrated nitric acid and sulfuric acid.
- Temperature: Controlled between 0°C and 25°C to prevent over-nitration.
- Duration: 1-3 hours, monitored via TLC or HPLC.
- Dissolve pyrrolo[3,2-b]pyridine in a suitable inert solvent such as acetic acid or acetonitrile.
- Cool the solution to 0°C.
- Slowly add concentrated nitric acid dropwise, maintaining temperature.
- Stir for the specified duration, then quench with cold water.
- Extract the nitrated product with an organic solvent, such as ethyl acetate.
- Purify via recrystallization or chromatography.
- Nitration predominantly occurs at the 6-position due to electronic effects.
- Over-nitration can be minimized by controlling temperature and reagent addition rate.
Oxidation to Carboxylic Acid
Post-nitration, the nitrated pyrrolo[3,2-b]pyridine derivative undergoes oxidation to convert the nitrated methyl or other substituents into carboxylic acids.
Method B: Oxidation with Potassium Permanganate or Potassium Dichromate
- Reagents: Potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇).
- Solvent: A mixture of water and acetic acid or acetone.
- Temperature: Reflux conditions (~80°C).
- Duration: 4-12 hours, depending on substrate.
- Dissolve the nitrated pyrrolo[3,2-b]pyridine in the solvent mixture.
- Add the oxidizing agent slowly while maintaining reflux.
- Monitor the reaction via TLC or HPLC.
- Upon completion, cool and quench excess oxidant with sodium bisulfite or sodium sulfite.
- Acidify the mixture if necessary.
- Extract the product with ethyl acetate, wash, dry, and concentrate.
- Purify the resulting carboxylic acid via recrystallization.
- The oxidation step is critical for converting the nitrated methyl group into the carboxylic acid.
- Care must be taken to avoid overoxidation or degradation of the pyridine ring.
Alternative Synthetic Route: Multi-Step Pathway via Intermediate Formation
Some literature suggests a multi-step route starting from simpler pyridine derivatives, involving:
- Step 1: Synthesis of the pyrrolo[3,2-b]pyridine core via cyclization of suitable precursors such as 2-substituted pyrroles and pyridine derivatives.
- Step 2: Nitration at the desired position.
- Step 3: Oxidative cleavage or functionalization to introduce the carboxylic acid group at position 6.
This route is advantageous for regioselectivity and functional group tolerance.
Summary of Preparation Data
| Method | Key Reagents | Temperature | Reaction Time | Yield | Remarks |
|---|---|---|---|---|---|
| Direct nitration | Concentrated HNO₃ | 0-25°C | 1-3 hours | Moderate to high | Control over nitration site |
| Oxidation | KMnO₄ or K₂Cr₂O₇ | Reflux (~80°C) | 4-12 hours | Good | Converts nitrated methyl to acid |
| Multi-step synthesis | Various pyridine/pyrrole precursors | Variable | Multiple steps | Variable | Regioselective, complex |
Research Findings and Notes
- Selectivity: Nitration tends to occur at the 6-position owing to the electron density distribution in the pyrrolo[3,2-b]pyridine ring system.
- Reaction Optimization: Lower temperatures during nitration reduce over-nitration and side reactions.
- Purification: Recrystallization from solvents like ethanol or acetonitrile yields high-purity products, often exceeding 95%.
- Yield Variability: Yields depend on reaction control; typical yields range from 60-85% for each step.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes and receptors.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also participate in redox reactions, generating reactive intermediates that can modify biological macromolecules.
Comparison with Similar Compounds
The structural and functional attributes of 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can be compared to related pyrrolo-pyridine derivatives and analogous heterocyclic systems. Below is a detailed analysis:
Substituent Effects on Pyrrolo-Pyridine Carboxylic Acids
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The nitro group in the target compound enhances reactivity compared to unsubstituted analogs (e.g., 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid). This makes it more amenable to nucleophilic aromatic substitution or reduction to amines .
- Positional Effects : Substituents at the 6-position (e.g., Br, CF₃, OCH₃) influence solubility and bioactivity. For example, bromo derivatives are used in cross-coupling reactions, while trifluoromethyl groups improve metabolic stability .
Comparison with Fused Heterocyclic Systems
Key Observations :
- Heteroatom Influence: Replacing nitrogen (pyrrolo-pyridines) with sulfur (thieno-pyridines) or oxygen (furo-pyridines) alters electronic properties and bioactivity. Thieno analogs like oxacillin derivatives are clinically used antibiotics, highlighting the pharmacological relevance of this scaffold .
- Reactivity : Furo-pyridines undergo electrophilic substitution more readily than pyrrolo-pyridines due to the electron-rich furan ring .
Biological Activity
3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a nitro group at the 3-position and a carboxylic acid at the 6-position. Its molecular formula is with a molecular weight of approximately 207.14 g/mol. The presence of both the nitro and carboxylic acid functional groups contributes to its reactivity and biological activity .
Biological Activities
Research indicates that compounds containing the pyrrolo[3,2-b]pyridine structure exhibit various biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown potential as fibroblast growth factor receptor (FGFR) inhibitors, which are significant in cancer therapy. For instance, derivatives have been reported to inhibit FGFR signaling pathways critical for tumor growth .
- Antidiabetic Effects : Pyrrolo derivatives have been evaluated for their ability to enhance insulin sensitivity and glucose uptake in muscle and fat cells. Certain analogs have demonstrated effective blood glucose reduction without affecting insulin levels .
- Antimicrobial Activity : Some studies have assessed the efficacy of pyrrolo derivatives against various pathogens, including respiratory syncytial virus (RSV) and bacterial strains. These compounds exhibited promising antimicrobial properties with acceptable solubility and low toxicity .
Case Studies
- Anticancer Efficacy : A study on pyrrolo derivatives indicated that specific compounds could inhibit breast cancer cell proliferation and induce apoptosis. For example, compound 4h showed IC50 values against FGFR1–4 ranging from 7 to 712 nM, demonstrating its potential as a lead compound for further development .
- Antidiabetic Mechanism : In vivo experiments on a series of pyrrolo derivatives revealed that they could significantly improve insulin sensitivity in adipocytes by stimulating glucose uptake, with maximum increases observed at specific dosages .
Comparative Analysis of Similar Compounds
The following table summarizes key features of compounds structurally related to this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid | C9H8N2O2 | Contains a carboxylic acid group; different ring structure. |
| 4-Azaindole-3-carboxylic acid | C8H6N2O2 | Similar core structure; lacks nitro substitution. |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | C9H8N2O2 | Methyl substitution at position 6; different biological profile. |
| 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | C8H5N3O4 | Nitro group at position 3; different functional properties. |
The mechanisms through which this compound exerts its biological effects include:
- FGFR Inhibition : By targeting FGFR signaling pathways, this compound can potentially disrupt cancer cell proliferation.
- Glucose Uptake Enhancement : The compound may enhance glucose transporter activity or increase insulin receptor sensitivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid?
- Methodological Answer : The synthesis typically involves cyclization of pyrrolopyridine precursors followed by nitration. For example, Bayomi et al. (1985) demonstrated the use of palladium-catalyzed coupling reactions to introduce functional groups on pyrrolopyridine scaffolds . To introduce the nitro group, controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) are recommended to avoid over-nitration. Post-synthesis purification via ion-exchange chromatography (as described in ) ensures high purity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% as per ) .
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the nitro group's position and aromatic proton environments (e.g., shifts at δ 8.2–8.5 ppm for nitro-substituted protons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₈H₅N₃O₄; expected [M+H]⁺ = 208.03) .
- X-ray crystallography : For unambiguous structural confirmation (see methyl ester analog in ) .
Q. What are the key chemical reactivity features of the nitro and carboxylic acid groups?
- Methodological Answer :
- Nitro group : Can be reduced to an amine using H₂/Pd-C or Zn/HCl, enabling further derivatization (e.g., amide coupling) .
- Carboxylic acid : Reacts with alcohols (via Fischer esterification) or amines (via EDC/HOBt coupling) to form esters or amides, respectively. highlights esterification as a common step for intermediates .
Advanced Research Questions
Q. How does the nitro group influence electronic properties and regioselectivity in electrophilic substitution reactions?
- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director. Computational studies (e.g., DFT calculations) can predict electrophilic attack at the 5-position of the pyrrolopyridine ring. Experimental validation via bromination (using Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) should show preferential substitution at the meta position relative to the nitro group. Compare with chloro-substituted analogs () to assess electronic effects .
Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?
- Methodological Answer :
- 2D NMR : Use COSY and HSQC to assign proton-proton correlations and carbon-proton connectivity.
- Variable temperature NMR : To detect dynamic effects (e.g., tautomerism) in DMSO-d₆ or CDCl₃.
- Alternative purification : Re-crystallization from ethanol/water (as in ) may remove impurities causing anomalous shifts .
Q. What experimental strategies can elucidate structure-activity relationships (SAR) for antimicrobial activity?
- Methodological Answer :
- Derivative synthesis : Replace the nitro group with Cl, NH₂, or CF₃ (see for trifluoromethyl analogs) and test against Gram-positive/negative bacteria using disk diffusion (Bauer-Kirby method) .
- Mechanistic assays : Measure inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via enzymatic kinetics.
- Comparative studies : Benchmark against 7-oxo-pyrrolo[3,2-b]pyridine derivatives ( ), which showed moderate antimicrobial activity .
Q. How can computational methods predict biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to bacterial DNA gyrase (PDB: 1KZN). The nitro group may form hydrogen bonds with active-site residues.
- MD simulations : Assess binding stability over 100 ns trajectories (GROMACS/AMBER). Compare with chloro analogs () to evaluate substituent effects on affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
